molecular formula C7H9BrClNO2 B1651898 (5-Bromopyridine-2,3-diyl)dimethanol hydrochloride CAS No. 1356108-96-7

(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride

Cat. No.: B1651898
CAS No.: 1356108-96-7
M. Wt: 254.51
InChI Key: NGZZPLHLBIDOLU-UHFFFAOYSA-N
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Description

(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride is a chemical compound with the molecular formula C7H8BrNO2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reduction of 2-amino-3-nitro-5-bromopyridine using stannous chloride . The resulting compound is then subjected to further reactions to introduce the hydroxymethyl groups.

Industrial Production Methods

Industrial production methods for (5-Bromopyridine-2,3-diyl)dimethanol hydrochloride are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids, or reduced to form methylene groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced products.

Scientific Research Applications

(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Bromopyridine-2,3-diyl)dimethanol hydrochloride is not fully understood. it is believed to interact with various molecular targets through its functional groups. The bromine atom and hydroxymethyl groups can participate in hydrogen bonding and other interactions, potentially affecting biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride is unique due to its specific combination of bromine and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

[5-bromo-2-(hydroxymethyl)pyridin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2.ClH/c8-6-1-5(3-10)7(4-11)9-2-6;/h1-2,10-11H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZZPLHLBIDOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)CO)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356108-96-7
Record name 2,3-Pyridinedimethanol, 5-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356108-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride
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